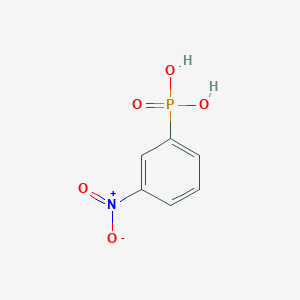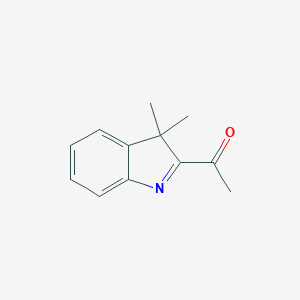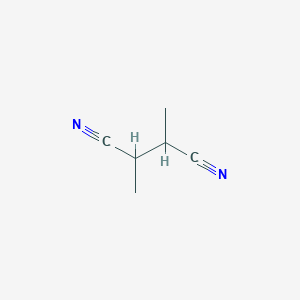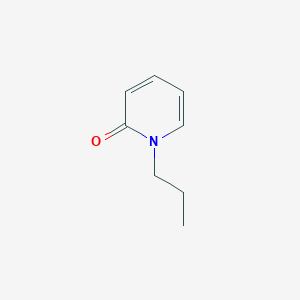
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.184 g/mol . It is a derivative of hexopyranose, characterized by the presence of a methyl group at the 1-O position and the absence of hydroxyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside typically involves the selective methylation of 2,6-dideoxy-alpha-D-ribo-hexopyranose. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism . It may also interact with cellular receptors and transporters, influencing cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dideoxy-alpha-D-ribo-hexopyranose: Lacks the methyl group at the 1-O position.
1-O-Methyl-alpha-D-ribo-hexopyranose: Contains hydroxyl groups at the 2 and 6 positions.
1-O-Methyl-2-deoxy-alpha-D-ribo-hexopyranose: Lacks the hydroxyl group at the 2 position.
Uniqueness
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 1-O position make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
17676-19-6 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2R,3S,4S,6S)-6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
InChI-Schlüssel |
QNKOVWCOVLYPKR-JRTVQGFMSA-N |
SMILES |
CC1C(C(CC(O1)OC)O)O |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)OC)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC)O)O |
Synonyme |
1-O-Methyl-2,6-dideoxy-α-D-ribo-hexopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)







